Direct Orange 46
Description
Contextualization of Azo Dyes within Industrial and Environmental Chemistry
Azo dyes constitute the largest class of synthetic dyes, accounting for a significant portion of global dye production. nih.gov Their widespread application spans numerous industries, including textiles, paper, leather, and even certain food products. ontosight.aicanada.ca The chemical structure of azo dyes, featuring the characteristic azo linkage, allows for a vast array of colors and properties, making them highly versatile. nih.gov
However, the extensive use of azo dyes also presents significant challenges in environmental chemistry. pan.pl Wastewater discharged from industries utilizing these dyes often contains residual dye compounds, which can be highly colored, toxic, mutagenic, and poorly biodegradable. pan.pl The presence of dyes in aquatic environments can impede light penetration, negatively affecting photosynthetic processes and disrupting aquatic ecosystems. pan.pl Consequently, the effective removal and treatment of wastewater containing azo dyes, including Direct Orange 46, are critical areas of research in environmental chemistry. pan.pl
Historical Perspectives and Evolution of Direct Orange 46 Research
The history of azo dye research is intertwined with the development of synthetic organic chemistry in the 19th century. The ability to synthesize azo compounds opened up a new era in the production of vibrant and stable dyes. While specific historical details solely focused on Direct Orange 46's initial discovery and early research are limited in the provided information, the general synthesis of azo dyes involves a diazotization reaction followed by coupling with a suitable component. nih.gov This fundamental synthetic route has been a cornerstone in the production of many azo dyes. Early research likely focused on optimizing synthesis methods, understanding the relationship between chemical structure and color, and evaluating their application properties on different fibers. The evolution of research has likely shifted over time to address environmental concerns and explore more sustainable application and remediation methods.
Current Global Research Trends and Challenges Pertaining to Direct Orange 46
Current research trends concerning Direct Orange 46 are largely driven by the need to address its environmental impact and explore more efficient and sustainable methods for its use and removal. One significant area of research is the development of effective wastewater treatment technologies for dye removal. Adsorption using various materials, including natural and modified substances, is a prominent area of investigation. pan.plresearch-nexus.netresearchgate.netmaterresearch.comgeoscienceworld.org Studies have explored the use of materials like waste tomato stem ash and modified clays (B1170129) as adsorbents for Direct Orange 46, demonstrating high removal efficiencies under optimized conditions. research-nexus.netresearchgate.netgeoscienceworld.org
Another challenge lies in understanding the potential toxicity and environmental fate of Direct Orange 46 and its degradation products. ontosight.aicymitquimica.com Research is ongoing to explore its potential applications in other fields, such as medicine and materials science, although the primary focus remains on its industrial use and environmental implications. guidechem.com The development of eco-friendly dyeing processes and the search for less hazardous alternatives also represent ongoing research challenges. justdial.com
Significance of Advanced Chemical Research on Direct Orange 46
Advanced chemical research on Direct Orange 46 is significant for several reasons. Firstly, it contributes to the development of more efficient and environmentally friendly methods for its synthesis and application, potentially reducing the volume of dye released into the environment. Secondly, research into effective removal technologies, such as adsorption, is crucial for mitigating the pollution caused by industrial wastewater containing this dye. pan.plresearch-nexus.netresearchgate.netgeoscienceworld.org Understanding the adsorption mechanisms and kinetics allows for the design of more effective treatment systems. research-nexus.netresearchgate.net
Furthermore, research into the chemical properties and potential degradation pathways of Direct Orange 46 is essential for assessing its environmental persistence and potential long-term effects. ontosight.ai The exploration of novel applications, while still in early stages, could potentially lead to new uses for this compound or insights into the design of new functional molecules.
Scope and Objectives of the Comprehensive Research Outline
This comprehensive research outline focuses solely on the chemical compound Direct Orange 46. The scope includes its classification as an azo dye, its physical and chemical properties, its historical context within chemical research, current research trends focusing on its industrial and environmental aspects, and the significance of ongoing research. The primary objective is to provide a thorough and scientifically accurate overview of Direct Orange 46 based on available research, adhering strictly to the specified content inclusions and exclusions. The outline aims to synthesize information on the compound's structure, applications, and research efforts related to its environmental impact and removal from wastewater.
Properties
CAS No. |
12222-37-6 |
|---|---|
Molecular Formula |
C2H8Cl2N4S2Zn |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Direct Orange 46
Established Reaction Pathways for Direct Orange 46 Synthesis
The core synthesis of Direct Orange 46 follows the general pathway for disazo dyes, involving the diazotization of an aromatic amine and its subsequent coupling with a coupling component. While specific precursors for Direct Orange 46 are not consistently named across all sources, general methods for azo dye synthesis provide the foundational understanding. Some sources indicate the use of 4-aminobenzenesulfonic acid (sulfanilic acid) and aniline (B41778) derivatives in the synthesis of related orange dyes, suggesting similar precursors might be involved in the formation of Direct Orange 46. tifr.res.inchemicalbook.comchemicalbook.com One manufacturing method mentioned involves the reaction of (E)-2-(2-sulfo-4-nitrostyryl)-5-nitrobenzenesulfonic acid sodium salt with 4-aminobenzenesulfonic acid sodium diazo and aniline coupled with heating products. chemicalbook.comchemicalbook.comworlddyevariety.com
Mechanistic Elucidation of Diazotization Processes in Direct Orange 46 Formation
Diazotization is the process where a primary aromatic amine is converted into a diazonium salt. tifr.res.inchemistrystudent.com This reaction typically involves treating the aromatic amine with nitrous acid in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (typically 0-5°C) to maintain the stability of the diazonium salt. tifr.res.inchemistrystudent.comunb.cagrowingscience.com Nitrous acid is usually generated in situ from sodium nitrite (B80452) and the strong acid. tifr.res.inchemistrystudent.com
The mechanism of diazotization involves a series of proton transfer steps. Under strongly acidic conditions, the nitrous acid is protonated, leading to the formation of the nitrosonium ion (NO+), which is the active diazotizing agent. The aromatic amine then undergoes an electrophilic attack by the nitrosonium ion, followed by tautomerization and the elimination of water to yield the diazonium salt. The stability of the diazonium salt is crucial, and the low temperature helps prevent its decomposition into nitrogen gas and a carbocation, which can undergo undesirable side reactions. tifr.res.inchemistrystudent.comgrowingscience.com
Detailed Analysis of Coupling Reactions in Direct Orange 46 Production
The coupling reaction is the second key step in the synthesis of azo dyes, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. nih.govtifr.res.inwikipedia.orgorganic-chemistry.org Common coupling components include phenols, naphthols, and aromatic amines. wikipedia.orgorganic-chemistry.org The reaction is an electrophilic aromatic substitution, typically occurring at the para position to the activating group (like hydroxyl or amino groups) on the coupling component. wikipedia.orgorganic-chemistry.org If the para position is blocked, coupling may occur at an ortho position, albeit at a slower rate. wikipedia.orgorganic-chemistry.org
The coupling reaction is generally carried out under weakly acidic, neutral, or alkaline conditions, depending on the nature of the coupling component. chemistrystudent.comwikipedia.orgorganic-chemistry.org For phenols, the reaction is faster at higher pH. wikipedia.org The mechanism involves the electrophilic attack of the diazonium cation on the activated aromatic ring of the coupling component, followed by the loss of a proton to restore aromaticity, resulting in the formation of the azo linkage (-N=N-) and the final azo dye molecule. wikipedia.orgorganic-chemistry.org
For Direct Orange 46, which is a disazo dye, the synthesis likely involves at least two diazotization and coupling steps or the use of a pre-formed diazo compound that is then coupled. The mention of (E)-2-(2-sulfo-4-nitrostyryl)-5-nitrobenzenesulfonic acid sodium salt reacting with diazotized 4-aminobenzenesulfonic acid and aniline suggests a complex coupling process involving multiple components to form the final stilbene-based azo structure. chemicalbook.comchemicalbook.comworlddyevariety.com
Advanced Synthetic Strategies for Direct Orange 46 Derivatives and Analogues
While specific advanced strategies for Direct Orange 46 derivatives are not extensively detailed, research into the synthesis of azo dye derivatives and analogues explores various techniques to modify their properties, including color, fastness, and solubility. These strategies often involve functional group modifications, catalytic approaches, and, in some cases, considerations of stereochemical control.
Functional Group Modification and Derivatization Techniques for Direct Orange 46
Functional group modification is a common approach to synthesize azo dye derivatives with tailored properties. This can involve introducing or altering substituents on the aromatic rings of the diazonium component or the coupling component. Examples of functional groups that influence dye properties include sulfonic acids (for water solubility), hydroxyl groups, amino groups, nitro groups, and halogen atoms. guidechem.comontosight.ainih.govmdpi.com
Derivatization techniques might include:
Sulfonation to increase water solubility and affinity for cellulose (B213188) fibers. guidechem.comontosight.ai
Nitration or reduction of nitro groups to amino groups to introduce additional sites for diazotization or coupling.
Alkylation or acylation of amino or hydroxyl groups.
Introduction of reactive groups for covalent bonding to fibers (reactive dyes, though Direct Orange 46 is a direct dye, these techniques are relevant for modifying azo dye structures).
Catalytic Approaches in Enhancing Direct Orange 46 Synthesis
Catalytic methods are being explored to improve the efficiency, selectivity, and environmental friendliness of azo dye synthesis. Traditional methods often involve stoichiometric amounts of reagents and can produce significant waste. rsc.org
Recent research has investigated the use of various catalysts for azo dye synthesis, including:
Metal catalysts for nitrene coupling reactions, offering an alternative route to the azo group formation. rsc.org
Acidic catalysts, such as BF3.SiO2, for one-pot diazotization-coupling reactions at room temperature, providing a simpler and more rapid synthesis method. growingscience.comresearchgate.net
Eco-friendly catalysts like baker's yeast, modified clays (B1170129), zeolites, and sulfated zirconia for diazotization and coupling reactions, aiming to avoid the use of harsh acids and alkalis. lmaleidykla.lt
Photocatalysts for the degradation of azo dyes, which, while not a synthetic method, demonstrates the application of catalysis in the context of azo compounds. mdpi.com
These catalytic approaches aim to reduce reaction times, lower energy consumption, minimize waste generation, and potentially enable the synthesis of more complex azo dye structures or derivatives under milder conditions. growingscience.comrsc.orgresearchgate.netlmaleidykla.lt
Stereochemical Control in Direct Orange 46 Synthesis
While detailed studies specifically on the stereochemical control during the synthesis of Direct Orange 46 were not found, research on stilbene (B7821643) synthesis and the synthesis of other dyes containing stilbene moieties indicates that reaction conditions, catalysts, and precursor structures play a significant role in determining the resulting stereochemistry. For instance, specific catalysts and reaction pathways can favor the formation of either the E or Z isomer. rsc.org Maintaining the desired stereochemistry of the stilbene precursor through the diazotization and coupling steps is essential for the consistent production of Direct Orange 46 with its characteristic properties.
Further research into the synthesis of stilbene-based azo dyes would likely delve deeper into the specific reaction parameters and potential catalytic systems that influence the stereochemical outcome and its impact on the final dye performance.
Yield Optimization and Process Efficiency in Direct Orange 46 Production
Optimizing the yield and efficiency of dye synthesis is crucial for economic and environmental reasons. This involves carefully controlling reaction parameters such as temperature, pH, reactant concentrations, and reaction time. Design of Experiments (DoE) is a widely used statistical method for optimizing chemical processes, including enhancing yield and purity acs.org.
Kinetic Studies of Direct Orange 46 Formation Reactions
Kinetic studies provide insights into the reaction rates and mechanisms, which are essential for optimizing reaction time and understanding the factors influencing the speed of product formation. While specific kinetic studies focused solely on the formation of Direct Orange 46 are not extensively detailed in the provided results, research on the kinetics of other dye formation or removal processes can offer relevant methodologies and considerations researchgate.netmdpi.comacs.org. For instance, kinetic studies on dye adsorption often utilize models like pseudo-first-order and pseudo-second-order to describe the adsorption rate researchgate.netmdpi.comresearchgate.net. Understanding the rate-determining steps in the diazotization and coupling reactions involved in Direct Orange 46 synthesis would be critical for process optimization.
Thermodynamic Considerations in Direct Orange 46 Synthesis
Thermodynamic studies help determine the feasibility and energy changes associated with a chemical reaction, indicating whether a reaction is spontaneous and the influence of temperature on the equilibrium. For dye synthesis, understanding the thermodynamics can help in selecting optimal reaction temperatures and pressures to favor product formation. While direct thermodynamic studies on the synthesis of Direct Orange 46 were not found, research on the thermodynamics of related processes, such as dye adsorption, provides examples of relevant parameters like enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°) jwent.netbohrium.commdpi.com. A negative ΔG° indicates a spontaneous process, while the sign of ΔH° reveals if the reaction is exothermic or endothermic jwent.netmdpi.com.
Green Chemistry Principles in Direct Orange 46 Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes kahedu.edu.inmdpi.com. Applying these principles to dye synthesis is crucial for environmental sustainability. Key aspects include waste prevention, atom economy, using safer solvents and chemicals, designing for degradation, and minimizing energy consumption mdpi.comroyalsocietypublishing.org.
Exploration of Sustainable Solvents and Reagents for Direct Orange 46
The choice of solvents and reagents significantly impacts the environmental footprint of a chemical synthesis. Traditional organic solvents can be volatile, toxic, and environmentally harmful royalsocietypublishing.org. Green chemistry encourages the use of sustainable alternatives such as water, supercritical fluids, ionic liquids, and deep eutectic solvents nih.govresearchgate.net. Bio-derived solvents are also being explored as environmentally friendly options nih.gov. Research into the synthesis of Direct Orange 46 could explore replacing traditional organic solvents used in diazotization and coupling with greener alternatives. Similarly, investigating less hazardous reagents for the diazotization and coupling steps aligns with green chemistry principles royalsocietypublishing.org.
Waste Minimization Strategies in Direct Orange 46 Production
Minimizing waste is a core principle of green chemistry mdpi.comroyalsocietypublishing.org. In dye synthesis, this involves maximizing the incorporation of raw materials into the final product (atom economy) and reducing the formation of by-products kahedu.edu.inmdpi.com. Strategies can include optimizing reaction conditions to improve selectivity, using catalysts to facilitate cleaner reactions, and developing efficient separation and purification methods that generate less waste kahedu.edu.inroyalsocietypublishing.org. Exploring alternative synthetic routes that inherently produce fewer or less hazardous by-products is also a key aspect of waste minimization in the production of dyes like Direct Orange 46.
Advanced Spectroscopic and Spectrometric Characterization of Direct Orange 46
Molecular Structure Elucidation of Direct Orange 46 through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). Advanced NMR techniques, including two-dimensional (2D) methods and solid-state NMR, offer enhanced capabilities for complex molecules like Direct Orange 46.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) Applied to Direct Orange 46
Two-dimensional NMR experiments provide correlations between nuclei, which are invaluable for assigning signals in crowded spectra and establishing connectivity within a molecule. For Direct Orange 46, with its stilbene (B7821643) core, azo groups, and sulfonate substituents, 2D NMR would be highly informative.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals couplings between protons on adjacent carbon atoms. This helps in tracing proton networks throughout the molecule, identifying coupled spin systems within the aromatic rings and any aliphatic linkers in the stilbene structure.
Heteronuclear Single Quantum Coherence (HSQC): ¹H-¹³C HSQC correlates protons with the carbons to which they are directly attached. This allows for unambiguous assignment of carbon signals based on known proton assignments and vice versa, particularly useful for the diverse carbon environments in Direct Orange 46's aromatic and potentially vinylic regions.
Heteronuclear Multiple Bond Correlation (HMBC): ¹H-¹³C HMBC reveals correlations between protons and carbons separated by two or three bonds. This technique is crucial for establishing connectivity across quaternary carbons, identifying the positions of substituents like the sulfonate groups on the aromatic rings, and confirming the linkages in the stilbene and azo moieties.
While 2D NMR techniques are powerful for structural elucidation, specific 2D NMR data (such as chemical shift assignments or correlation tables) for Direct Orange 46 were not found in the consulted search results. Application of these methods would involve dissolving a sample of Direct Orange 46 in a suitable deuterated solvent and acquiring the spectra on a high-field NMR spectrometer.
Solid-State NMR Investigations of Direct Orange 46 in Various Phases
Solid-state NMR provides structural and dynamic information about molecules in the solid state, which is relevant for dyes that are typically handled and applied as powders. This technique can reveal details about crystal packing, polymorphism, and molecular motion that are not accessible through solution-state NMR.
For Direct Orange 46, solid-state NMR could be used to study its crystalline or amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) enhance the signals of dilute nuclei like ¹³C. By examining chemical shifts and anisotropies in solid-state NMR spectra, information about the local environment of atoms and the rigidity of the molecular framework can be obtained. This is particularly useful for understanding the interactions between dye molecules in the solid state or with a solid substrate.
Specific research findings or solid-state NMR spectra for Direct Orange 46 were not available in the search results. Such studies would be valuable for understanding the physical form of the dye and its potential interactions in solid matrices.
Vibrational Spectroscopy Applications in Direct Orange 46 Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing characteristic fingerprints that can be used for identification and analysis of functional groups and molecular structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interactions of Direct Orange 46
FTIR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to the vibrational frequencies of its chemical bonds. Different functional groups within a molecule absorb at characteristic frequencies, allowing for their identification.
For Direct Orange 46, FTIR spectroscopy would be expected to show characteristic absorption bands corresponding to its key functional groups:
Azo groups (-N=N-): While the azo stretch is sometimes weak or absent in IR, it can appear in the fingerprint region.
Sulfonic acid groups (-SO₃⁻): Strong and characteristic bands are expected for the S=O stretching vibrations, typically in the regions of 1200-1000 cm⁻¹ and around 1400-1300 cm⁻¹.
Stilbene core (C=C and aromatic rings): Bands related to C=C stretching vibrations (around 1600-1500 cm⁻¹) and aromatic C-H stretching (around 3100-3000 cm⁻¹) and bending vibrations (in the fingerprint region) would be observed.
C-H stretching: Aliphatic and aromatic C-H stretching vibrations would appear in the 3100-2800 cm⁻¹ range.
FTIR can also provide information about interactions between molecules, such as hydrogen bonding, which might affect the positions and intensities of certain bands. While FTIR is a common technique for dye analysis, specific FTIR spectra or detailed peak assignments for Direct Orange 46 were not found in the consulted literature. Studies on similar azo dyes and sulfonated compounds illustrate the utility of FTIR for identifying functional groups and studying interactions chemicalbook.comchembk.com.
Raman Spectroscopy for Conformational and Vibrational Mode Studies of Direct Orange 46
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light. It is particularly sensitive to vibrations involving non-polar bonds and symmetric stretches, often providing information that is not readily obtained from FTIR.
Specific Raman spectra or detailed peak assignments for Direct Orange 46 were not found in the search results. However, Raman spectroscopy has been applied to study other dyes and organic molecules, demonstrating its capability to provide structural and conformational insights.
Electronic Structure Probing of Direct Orange 46 via Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying molecules with conjugated systems, such as azo dyes with aromatic and stilbene moieties, as these systems undergo electronic transitions that absorb light in the UV-Vis range.
The color of Direct Orange 46 is a direct result of its electronic structure and the absorption of specific wavelengths of visible light. The conjugated system, involving the π electrons of the aromatic rings, the stilbene double bond, and the azo groups, allows for electronic transitions (e.g., π-π* and n-π*) that fall within the visible spectrum.
Direct Orange 46 exhibits a bright orange color, and its maximum absorption wavelength (λmax) is reported to be around 420-450 nm fishersci.at. This absorption in the blue-violet region of the visible spectrum leads to the perception of orange light being transmitted or reflected. UV-Vis spectroscopy can be used for both qualitative analysis (identifying the presence of the dye based on its characteristic spectrum) and quantitative analysis (determining the concentration of the dye in solution using the Beer-Lambert Law).
While the λmax range for Direct Orange 46 is known fishersci.at, detailed UV-Vis spectra showing absorbance across the full UV-Vis range were not found in the consulted search results. Studies on the interaction of similar dyes with other substances often utilize UV-Vis spectroscopy to monitor changes in the dye's concentration or spectral properties upon binding or degradation chembk.com.
Chromophoric System Analysis and Electronic Transitions of Direct Orange 46
The color of Direct Orange 46 originates from its chromophoric system, which primarily consists of the azo (-N=N-) groups and the conjugated pi electron system extending across the stilbene backbone and attached aromatic rings. worlddyevariety.com UV-Vis spectroscopy is used to analyze the absorption characteristics of this chromophore. The absorption spectrum typically shows intense bands in the visible region (400-700 nm) responsible for the observed orange color, as well as bands in the UV region (200-400 nm) corresponding to higher energy electronic transitions within the molecule. academie-sciences.frjosa.robohrium.com
The electronic transitions in azo dyes involve the n-π* transition of the azo group and the π-π* transitions of the conjugated aromatic systems. The position and intensity of the absorption maxima (λmax) are highly dependent on the extent of the conjugated system and the presence of electron-donating or electron-withdrawing substituents. jobrs.edu.iq For Direct Orange 46, the specific arrangement of sulfonic acid groups and other substituents on the stilbene and naphthalene (B1677914) rings influences these electronic transitions, contributing to its particular shade of orange. Analysis of the UV-Vis spectrum provides data on the λmax and molar extinction coefficient (ε), which are characteristic properties of the dye in a specific solvent. academie-sciences.frthermofisher.com
Solvatochromic and Halochromic Behavior of Direct Orange 46
Solvatochromism refers to the change in the absorption or emission spectrum of a compound when the polarity of the solvent is changed. Halochromism is a specific type of solvatochromism where the color change is induced by a change in pH. Azo dyes, including Direct Orange 46, often exhibit solvatochromic and halochromic behavior due to the presence of polar functional groups (like sulfonic acid and hydroxyl groups) and the ability of the azo group to undergo protonation or deprotonation. bohrium.comjobrs.edu.iq
Changes in solvent polarity can affect the energy levels of the electronic transitions, leading to shifts in the λmax. For instance, a bathochromic shift (red shift) or a hypsochromic shift (blue shift) may be observed depending on the nature of the dye and the solvent interaction. jobrs.edu.iq
Halochromism is particularly relevant for azo dyes with acidic or basic functional groups. Changes in pH can alter the charge distribution within the molecule, affecting the conjugation and thus the absorption spectrum. For example, in acidic conditions, protonation of the azo group or other basic sites can occur, while in basic conditions, deprotonation of sulfonic acid or hydroxyl groups can take place. jobrs.edu.iq These changes in protonation state lead to distinct color changes and shifts in λmax, which can be monitored by UV-Vis spectroscopy. Studies on similar azo dyes have shown significant shifts in absorption peaks with varying pH, indicating their potential use as pH indicators. jobrs.edu.iq
Mass Spectrometric Techniques for Direct Orange 46 Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of compounds by measuring the mass-to-charge ratio (m/z) of ions. For complex organic molecules like Direct Orange 46, advanced MS techniques such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are invaluable for precise characterization and structural confirmation. nih.govresearchgate.netacs.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Direct Orange 46
HRMS provides highly accurate mass measurements, typically with mass errors in the low parts per million (ppm) range. mdpi.commdpi.com This precision allows for the determination of the elemental composition of a compound. For Direct Orange 46, HRMS can be used to confirm its molecular formula by comparing the experimentally determined accurate mass of the molecular ion or a characteristic fragment ion with the theoretically calculated mass based on its proposed chemical structure. acs.org
Given the molecular formula of C₃₃H₂₂N₆Na₂O₉S₂ for C.I. Direct Orange 26 (a closely related dye with the same C.I. number as Direct Orange 46), HRMS would provide an accurate mass measurement that helps validate this composition. nih.gov The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (ToF) mass analyzers, allows for the separation of ions with very close m/z values, which is crucial when analyzing complex samples or confirming the identity of a synthesized compound. mdpi.commdpi.com
Tandem Mass Spectrometry (MS/MS) for Direct Orange 46 Fragmentation Pathways and Structural Confirmation
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the selection of a precursor ion (parent ion) followed by its fragmentation and subsequent mass analysis of the resulting product ions (fragment ions). uwindsor.canih.gov This technique provides detailed structural information by revealing how the molecule breaks apart under controlled conditions.
For Direct Orange 46, MS/MS can be used to elucidate its fragmentation pathways. By analyzing the m/z values and intensities of the fragment ions, researchers can deduce the presence and connectivity of different functional groups and structural moieties within the molecule, such as the azo linkages, sulfonic acid groups, and aromatic rings. ub.edu Collision-induced dissociation (CID) is a common fragmentation method used in MS/MS, where the precursor ions collide with neutral gas molecules, leading to bond cleavage. uwindsor.ca
Studying the fragmentation pattern of Direct Orange 46 using MS/MS provides a unique spectral fingerprint that can be used for its unambiguous identification and confirmation of its structure. acs.org This is particularly useful in complex matrices where chromatographic separation might not be sufficient for identification based solely on molecular weight. nih.govresearchgate.netnih.gov
Advanced X-ray Diffraction (XRD) and Electron Microscopy for Direct Orange 46 Microstructure
While spectroscopic and spectrometric techniques focus on the molecular properties, X-ray Diffraction (XRD) and Electron Microscopy provide insights into the solid-state structure and morphology of Direct Orange 46, which are critical for understanding its physical properties and performance as a dye or pigment.
XRD is a technique used to study the crystalline structure of materials. It involves directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline phases present in the sample. acs.orgru.nl For organic pigments and dyes, XRD can reveal information about their crystal structure, polymorphism (the ability to exist in different crystalline forms), and crystallinity. ru.nlacs.org
However, characterizing synthetic organic pigments and dyes using XRD can be challenging because they are often poorly crystalline or amorphous. ru.nlresearchgate.net Despite this, XRD can still provide valuable information, especially when analyzing powder samples. acs.org For Direct Orange 46, if it exists in a crystalline form, XRD could potentially provide a diffraction pattern that helps identify its specific crystal structure and assess its degree of crystallinity. acs.org This information is relevant to properties such as solubility, lightfastness, and dispersion. ru.nl
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the surface morphology and internal structure of materials at high magnifications. researchgate.netpnas.orgnih.gov These techniques can provide information about the size, shape, and aggregation state of Direct Orange 46 particles.
SEM provides high-resolution images of the surface of the dye particles, revealing details about their shape, surface texture, and how they are dispersed. TEM can provide even higher resolution images, allowing for the visualization of the internal structure of the particles and the arrangement of molecules within aggregates, if present. researchgate.netnih.govtandfonline.comacs.org Electron microscopy can be used to observe the morphology of Direct Orange 46 powder or its dispersion in different media, which is important for understanding its application properties, such as its coverage and color strength in dyeing processes. researchgate.net While some organic molecules can be sensitive to electron beam damage, techniques like cryo-TEM can be employed to minimize such effects and obtain more representative images of the native structure. tandfonline.comacs.org
Computational Chemistry and Theoretical Modeling of Direct Orange 46
Quantum Chemical Calculations on Direct Orange 46 Molecular and Electronic Structure
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches, are employed to investigate the electronic structure, molecular geometry, and energetic properties of molecules. Applying these methods to Direct Orange 46 can provide a theoretical basis for understanding its behavior and reactivity.
Density Functional Theory (DFT) Studies of Direct Orange 46 Electronic Properties and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules. DFT calculations can provide insights into various electronic properties, including molecular orbital energies (such as HOMO and LUMO), charge distribution, and spectroscopic properties. These properties are fundamental to understanding a molecule's reactivity and interactions. While DFT has been applied to study the electronic properties and reactivity of various dyes, including some azo dyes, specific detailed DFT studies focused solely on the electronic properties and reactivity of Direct Orange 46 were not extensively detailed in the search results. General DFT applications to dyes aim to elucidate aspects like electronic transitions responsible for color, potential reaction sites, and interactions with other substances. DFT calculations can provide insights into electronic properties, including HOMO-LUMO energy gaps, Mulliken charges, and Molecular Electrostatic Potential (MEP) distributions, which are valuable for understanding molecular interactions.
Ab Initio Methods for Direct Orange 46 Ground State Geometry and Energy
Ab initio methods, derived directly from first principles without empirical parameters, can be used to calculate the ground state geometry and energy of a molecule. These methods offer a rigorous approach to determining the most stable molecular conformation and its associated energy. While ab initio molecular dynamics (AIMD) calculations have been performed to extract information about dye adsorption and interaction with surfaces for other dyes, specific ab initio studies detailing the ground state geometry and energy calculations for Direct Orange 46 were not found in the provided search results. Applying ab initio methods to Direct Orange 46 would involve complex calculations to optimize its molecular structure and determine its lowest energy state.
Frontier Molecular Orbital (FMO) Analysis of Direct Orange 46 for Predictive Reactivity
Frontier Molecular Orbital (FMO) analysis, typically performed using quantum chemical methods like DFT, examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are critical in predicting a molecule's reactivity, particularly in terms of nucleophilic and electrophilic attacks. The HOMO energy is related to the ionization potential and electron-donating ability, while the LUMO energy is related to the electron affinity and electron-accepting ability. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap often suggests higher reactivity. FMO analysis plays an important role in understanding the efficiency of dyes in applications like dye-sensitized solar cells. Although FMO analysis is a standard tool in computational chemistry for predicting reactivity and has been applied to other dyes, specific research detailing the FMO analysis results for Direct Orange 46 was not found in the search results.
Molecular Dynamics (MD) Simulations of Direct Orange 46 Interactions
Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and their interactions with surrounding environments, such as solvents or surfaces. MD simulations provide dynamic insights that are not available from static quantum chemical calculations.
Simulations of Direct Orange 46 Interactions with Solvent Environments
MD simulations can be used to model the behavior of Direct Orange 46 molecules in various solvent environments. These simulations can provide information about solvation structures, diffusion rates, and the influence of the solvent on the dye's conformation and properties. Understanding solvent interactions is crucial for applications involving dye solutions, such as dyeing processes or wastewater treatment. While MD simulations are used to study solvent interactions with molecules, including dyes, specific published studies detailing MD simulations focused on the interactions of Direct Orange 46 with different solvent environments were not found in the search results. Such simulations would typically involve setting up a system containing the Direct Orange 46 molecule and a large number of solvent molecules, then simulating their dynamic behavior over time using appropriate force fields.
Adsorption Mechanism Simulations of Direct Orange 46 on Substrate Surfaces
Molecular Dynamics simulations, often combined with DFT, are valuable for investigating the adsorption mechanisms of dyes on various surfaces. These simulations can reveal how dye molecules orient themselves on a substrate, the nature of the interactions (e.g., electrostatic, van der Waals, hydrogen bonding), and the dynamics of the adsorption process. Adsorption studies of Direct Orange 46 on various adsorbents have been reported, and computational approaches like DFT and MD simulations are mentioned as providing molecular-level validation of synergistic mechanisms in adsorption for dyes and contaminants in general. DFT calculations have suggested that chemisorption can dominate the adsorption process for some organic compounds on minerals. MD simulations have been used to determine electron-transfer pathways in dye regeneration on TiO2 surfaces and to model interactions between functionalized materials and contaminants. While these computational methods are relevant to understanding adsorption, specific detailed MD simulation studies explicitly modeling the adsorption mechanism of Direct Orange 46 on particular substrate surfaces were not extensively described in the provided search results.
Predictive Modeling of Direct Orange 46 Reactivity and Stability
Predictive modeling techniques are employed to forecast the reactivity and stability of chemical compounds. For organic dyes, this can involve assessing their behavior under various conditions, such as exposure to light, chemicals, or biological systems acs.orgmdpi.comicm.edu.pl. Computational methods, including Density Functional Theory (DFT) and machine learning algorithms, are valuable tools in this area researchgate.netcolumbia.edufrontiersin.orgacs.org.
Predicting the stability of a compound can involve evaluating its resistance to decomposition or transformation umn.eduosti.gov. Computational approaches can assess thermodynamic stability by calculating formation energies and exploring potential decomposition pathways umn.eduosti.gov. Kinetic stability, related to the energy barriers of reactions, can also be investigated computationally columbia.edu.
For a dye like Direct Orange 46, predictive modeling could aim to understand its stability in solution, its lightfastness, or its potential to react with other substances during application or in the environment. Studies on other reactive orange dyes have utilized DFT to analyze electronic structure and reactivity parameters, which are crucial for understanding their behavior researchgate.net.
Quantitative Structure-Property Relationship (QSPR) Modeling for Direct Orange 46 Performance
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of compounds and their macroscopic properties or performance wikipedia.orgnih.gov. In the context of dyes, QSPR models can be developed to predict various performance characteristics, such as color yield, wash fastness, light fastness, and affinity for specific fibers researchgate.net.
QSPR models utilize molecular descriptors, which are numerical representations of different aspects of a molecule's structure and properties (e.g., size, shape, electronic distribution, solubility) wikipedia.org. These descriptors are calculated from the 2D or 3D structure of the molecule researchgate.net. By building models that correlate these descriptors with experimental performance data, it becomes possible to predict the performance of new or untested compounds based solely on their structure wikipedia.org.
For Direct Orange 46, QSPR modeling could be applied to understand how variations in its molecular structure or the presence of different functional groups influence its dyeing properties on various fibers. Studies on the adsorption of dyes onto different materials have used theoretical models and computational chemistry to explain the adsorption mechanisms based on molecular properties like dipole moments, HOMO-LUMO energy gap, and polarizability researchgate.netresearchgate.net. While these studies may not specifically focus on Direct Orange 46, they illustrate the applicability of such computational approaches to dye performance related to interactions with substrates.
Computational Prediction of Direct Orange 46 Degradation Pathways
Computational methods are increasingly used to predict the potential degradation pathways of organic compounds, including dyes acs.orgicm.edu.plicm.edu.pl. Understanding how a dye might break down under different environmental or chemical conditions is important for assessing its persistence and the potential formation of transformation products.
Predicting degradation pathways can involve simulating reactions that might occur, such as oxidation, reduction, hydrolysis, or photodegradation acs.orgmdpi.com. Computational tools can estimate the feasibility of different reaction steps by calculating activation energies and reaction free energies columbia.edu. Software programs are available that use knowledge bases of chemical reactions and computational algorithms to generate potential degradation products based on the functional groups present in the molecule and the reaction conditions acs.orgicm.edu.plicm.edu.pl.
For Direct Orange 46, computational prediction of degradation pathways could explore how it might degrade in wastewater treatment processes, in the environment under sunlight, or when exposed to oxidizing or reducing agents. Studies on the photocatalytic degradation of other orange dyes have utilized kinetic modeling to understand the degradation process mdpi.com. While the specific pathways for Direct Orange 46 would need to be computationally investigated, the general methodologies for predicting the degradation of organic molecules are well-established acs.orgicm.edu.plicm.edu.pl.
Environmental Transformation and Remediation Studies of Direct Orange 46
Advanced Oxidation Processes (AOPs) for Direct Orange 46 Degradation AOPs encompass a variety of techniques that involve the generation of potent oxidizing agents to degrade organic pollutants. These methods are particularly effective for treating wastewater containing refractory compounds like azo dyes.ijcce.ac.irresearchgate.netmdpi.com
Mechanistic Pathways and Intermediate Product Identification in Photocatalytic Breakdown The photocatalytic degradation of azo dyes like Direct Orange 46 typically involves the attack of reactive oxygen species on the chromophoric azo bond (-N=N-) and other susceptible parts of the molecule. This leads to the cleavage of the dye structure and the formation of various intermediate products. Studies on the photocatalytic degradation of Direct Orange have identified intermediate products such as phenyldiazene, naphthalene (B1677914), aniline (B41778), hydroquinone, phenol, and various sulfonated aromatic compounds.mdpi.comThe degradation pathway often involves oxidation and hydroxylation reactions.mdpi.comThe oxidative purifying capability for the degradation of Direct Orange has been found to follow the order: hydroxyl radical > superoxide (B77818) anion > holes.mdpi.com
Electrochemical Degradation Pathways and Reactor Design for Direct Orange 46 Treatment Electrochemical degradation involves the use of electrochemical reactions to directly or indirectly oxidize organic pollutants in wastewater.eeer.orgmdpi.comscispace.comThis can occur through direct electron transfer at the electrode surface or via electrochemically generated oxidizing species.scispace.comReactor design plays a crucial role in the efficiency of electrochemical processes, influencing mass transfer and current distribution.eeer.orgeeer.orgWhile research on the electrochemical degradation of Direct Orange 46 specifically is less detailed in the provided results, studies on similar azo dyes like Orange G demonstrate the application of electrochemical methods using electrodes such as platinum.eeer.orgeeer.orgThe degradation efficiency can be influenced by factors such as current density, treatment time, and the composition of the electrolyte.eeer.orgeeer.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Direct Orange 46 | 12222-37-6 / 50814-31-8 (CAS Registry Number) worlddyevariety.comguidechem.com Note: PubChem CID for C.I. Direct Orange 26 (a related dye) is 77182 nih.gov. PubChem CID for Methyl Orange is 23673835 fishersci.at. Specific PubChem CID for Direct Orange 46 is not explicitly provided in the search results, but CAS numbers are given. |
Data Table: Photocatalytic Degradation of Direct Orange with BZHP Catalyst
| Catalyst | Light Source | Irradiation Time (min) | Direct Orange Removal Rate (%) | Total Organic Carbon Removal Rate (%) | Kinetic Constant k (min⁻¹) (DO concentration) | Kinetic Constant k (min⁻¹) (TOC) |
| BZHP | Visible Light | 160 | 99.10 | 96.21 | 2.167 | 0.047 |
| Bi2SmSbO7 | Visible Light | 160 | 82.58 (approx. 99.10 / 1.200) | - | - | - |
| ZnBiYO4 | Visible Light | 160 | 78.15 (approx. 99.10 / 1.268) | - | - | - |
| N-doped TiO2 | Visible Light | 160 | 32.83 (approx. 99.10 / 3.019) | - | - | - |
Note: Values for Bi2SmSbO7, ZnBiYO4, and N-doped TiO2 removal rates are approximate, calculated based on the provided ratios in the source mdpi.com. Kinetic constants for these catalysts were not explicitly provided in the snippet.
Data Table: Decolorization of Direct Orange 46 with CoPc(COOH)4-TiO2 Nanocomposite
| Catalyst | Light Source | Irradiation Time (min) | Direct Orange 46 Color Removal Rate (%) | Optimum Catalyst Concentration (g/L) |
| CoPc(COOH)4-TiO2 | Visible Light | 180 | 47 | 1 |
| Reactive Red 180 | Visible Light | 180 | 30 | 1 |
| Acid Red 88 | Visible Light | 180 | 53 | 1 |
Note: Data for Reactive Red 180 and Acid Red 88 are included for comparison as presented in the source worldscientific.comresearchgate.networldscientific.com.
Data Table: Decolourisation of Direct Orange S by Sonolysis using Iron Oxide Nanoparticles
| Method | INP Concentration (g/l) | pH | H2O2 Concentration (ml/l) | Decolourisation Time (min) | Decolourisation (%) |
| Sonolysis | 1 | 9 | 8 | 60 | 87 |
| Magnetic Stirrer | 1 | 9 | 8 | 120 | - |
Note: The source indicates that sonolysis achieved efficient decolourisation in 60 minutes compared to 120 minutes for the magnetic stirrer method, although a specific percentage for the stirrer method at 120 minutes with optimal conditions is not explicitly stated in the snippet researchgate.nettandfonline.comtandfonline.com. The 87% decolourisation for sonolysis was achieved under optimized conditions tandfonline.comtandfonline.com.
Adsorptive Removal Mechanisms of Direct Orange 46 from Aqueous Systems
Adsorption is a widely studied technique for the removal of dyes from wastewater due to its effectiveness and relative simplicity icm.edu.pliscientific.org. The process involves the adherence of dye molecules to the surface of an adsorbent material iscientific.org.
Adsorption Isotherms and Kinetics Modeling of Direct Orange 46 on Various Adsorbents
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the liquid phase and the amount of dye adsorbed onto the solid phase at a constant temperature mdpi.com. Kinetic models, on the other hand, explore the rate at which the adsorption process occurs academicjournals.org. Studies on the adsorption of Direct Orange 46 have utilized various adsorbents, including bio-based materials.
For instance, the adsorption of Direct Orange 46 onto tomato stem ash, a bio-based adsorbent, was found to be well-described by the Freundlich isotherm model, with a high correlation coefficient (R²: 0.94). researchgate.netresearchgate.net The kinetic data for this adsorption process were best fitted by the pseudo-second-order kinetic model, indicating that the adsorption rate is likely controlled by the availability of adsorption sites on the material researchgate.netresearchgate.netbohrium.com.
While studies specifically on Direct Orange 46 are somewhat limited in the search results, research on other direct orange dyes, such as Direct Orange 102, also utilized the pseudo-second-order kinetic model to describe the adsorption process researchgate.net. Similarly, studies on Reactive Orange 16 adsorption on a Cu(I)-Polyaniline composite found the Langmuir isotherm model to be a good fit (R²: 0.996), suggesting a homogeneous adsorption with monolayer coverage mdpi.com. The pseudo-second-order model also effectively described the kinetics for Reactive Orange 16 adsorption mdpi.com.
These findings suggest that the pseudo-second-order kinetic model is commonly applicable to the adsorption of direct dyes, including Direct Orange 46, on various adsorbents. The suitability of different isotherm models (Freundlich, Langmuir, Temkin) depends on the specific adsorbent material and the nature of the adsorption process mdpi.comresearchgate.netresearchgate.netbohrium.commdpi.com.
Data Table: Adsorption Isotherm and Kinetic Models for Direct Orange 46 and Similar Dyes
| Dye | Adsorbent | Isotherm Model (R²) | Kinetic Model (R²) | Reference |
| Direct Orange 46 | Tomato Stem Ash | Freundlich (0.94) | Pseudo-second-order (1) | researchgate.netresearchgate.net |
| Reactive Orange 16 | Cu(I)-PANI composite | Langmuir (0.996) | Pseudo-second-order | mdpi.com |
| Direct Orange 102 | TNJ activated carbon | Freundlich (0.94) | Pseudo-second-order (1) | researchgate.net |
Note: Data for Direct Orange 102 on TNJ activated carbon is from the same source as the Direct Orange 46 study on tomato stem ash, and the R² values for Freundlich and Pseudo-second-order models for DO 102 are listed as 0.94 and 1 respectively in the text, similar to DO 46 on tomato stem ash, although the table in the source specifically mentions DO 102 for TNJ activated carbon.
Development and Characterization of Novel Adsorbent Materials for Direct Orange 46 Capture (e.g., bio-based, nanomaterials)
The development of novel and cost-effective adsorbent materials is an active area of research for dye removal iscientific.orgbohrium.comdntb.gov.ua. Bio-based materials, often derived from agricultural waste, have gained attention due to their sustainability and potential for high removal efficiencies iscientific.orgresearchgate.netbohrium.com.
Tomato stem ash has been explored as a bio-based adsorbent for Direct Orange 46 removal, demonstrating high removal efficiency (99.44%) under optimal conditions (pH 12, 2.0 g/L adsorbent, 200 mg/L initial dye concentration, 120 min contact time), with an adsorption capacity of 13.76 mg/g. researchgate.netresearchgate.net Characterization of the tomato stems revealed functional groups such as hydroxyl, carboxyl, and amine groups, which can play a role in the adsorption process bohrium.com.
Other studies have investigated different materials for dye adsorption, including natural carbonaceous materials like peat, lignite, and hard coal for Direct Orange 26 removal, showing varying adsorption capacities pan.plbibliotekanauki.pl. Bentonite nanocomposites have also been explored as economical adsorbents for direct dyes like Direct Violet-51 mdpi.com. The effectiveness of these materials is often related to their surface properties, such as surface area, pore structure, and the presence of functional groups that can interact with the dye molecules through mechanisms like electrostatic interactions, ion exchange, and surface complexation icm.edu.pliscientific.org.
Thermodynamic Analysis of Direct Orange 46 Adsorption Processes
Thermodynamic studies provide insights into the energy changes and spontaneity of the adsorption process mdpi.com. Parameters such as changes in enthalpy (∆H), entropy (∆S), and Gibbs free energy (∆G) are calculated to understand the nature of the adsorption.
For the adsorption of Direct Orange 46 onto tomato stem ash, the process was determined to be exothermic (∆H: -3.174 kJ/mol) and spontaneous (∆G: -8.41 kJ/mol) researchgate.netresearchgate.net. An exothermic process indicates that heat is released during adsorption, and spontaneity suggests that the adsorption is favorable under the studied conditions bohrium.commdpi.com.
Studies on the adsorption of other dyes, such as Methyl Orange on zinc hydroxide (B78521) nitrate (B79036), also indicated an exothermic and spontaneous process mdpi.com. Similarly, the adsorption of Basic Red 46 onto raw pomegranate peels was found to be spontaneous and exothermic bohrium.com. These findings are consistent with adsorption being a favorable process for removing dyes from aqueous solutions.
Biodegradation Pathways and Bioremediation Strategies for Direct Orange 46
Biodegradation, utilizing microorganisms or their enzymes, offers an environmentally friendly approach to degrade complex dye molecules like Direct Orange 46 mdpi.comopenbiotechnologyjournal.com.
Microbial Degradation of Direct Orange 46 under Aerobic and Anaerobic Conditions
Microbial degradation of azo dyes often involves the cleavage of the azo bond (-N=N-), which can occur under both aerobic and anaerobic conditions, although the initial steps and subsequent pathways may differ openbiotechnologyjournal.comwur.nl. Anaerobic conditions are generally more favorable for the reductive cleavage of the azo bond, leading to the formation of aromatic amines mdpi.comopenbiotechnologyjournal.comwur.nlekb.eg. Subsequent degradation of these aromatic amines often requires aerobic conditions for complete mineralization openbiotechnologyjournal.comwur.nl.
While specific studies on the microbial degradation of Direct Orange 46 were not prominently found in the search results, research on other azo dyes provides relevant insights. For example, the bacterium Micrococcus luteus strain SSN2 was shown to decolorize and degrade Direct Orange 16 efficiently under static (likely leading to anaerobic or anoxic conditions) conditions, with the degradation attributed to the reduction of the azo bond researchgate.netbioline.org.br. Mixed bacterial cultures have also demonstrated effectiveness in decolorizing and degrading azo dyes like Direct Red 81 under various conditions, including those relevant to industrial wastewater mdpi.com.
Studies have indicated that some bacterial isolates capable of dye removal show minimal or no decolorization under aerobic conditions but are effective under anoxic or anaerobic conditions ekb.eg. This highlights the importance of anaerobic or sequential anaerobic-aerobic processes for the biodegradation of azo dyes openbiotechnologyjournal.comwur.nl.
Enzymatic Biotransformation of Direct Orange 46 (e.g., azoreductases, laccases)
Enzymes play a crucial role in the microbial degradation of dyes mdpi.comopenbiotechnologyjournal.com. Azoreductases and laccases are among the key enzymes involved in the biotransformation of azo dyes mdpi.comd-nb.infocore.ac.uk.
Azoreductases catalyze the reductive cleavage of the azo bond, typically under anaerobic conditions, producing aromatic amines mdpi.comcore.ac.uk. This is often the initial step in the biodegradation of azo dyes mdpi.comcore.ac.uk.
Laccases, which are multicopper oxidases, can oxidize a variety of aromatic compounds, including phenols and amines, and can contribute to the degradation or transformation of dyes, often under aerobic conditions d-nb.infocore.ac.uknih.gov. Some bacterial laccases are active at alkaline pH and can decolorize synthetic dyes nih.govresearchgate.net. Studies have shown that laccases can cleave azo dyes, forming less toxic products d-nb.info.
While direct evidence for the enzymatic biotransformation of Direct Orange 46 by specific enzymes like azoreductases or laccases was not explicitly detailed in the search results, the general mechanisms involving these enzymes in azo dye degradation are well-established mdpi.comopenbiotechnologyjournal.comd-nb.infocore.ac.uk. Research on the enzymatic degradation of other azo dyes, such as Sudan Orange G by bacterial CotA-laccase, demonstrates the potential of these enzymes in dye biotransformation researchgate.net.
Bioreactor Design and Optimization for Direct Orange 46 Treatment
The effective treatment of textile wastewater containing azo dyes like Direct Orange 46 (DO46) is a significant environmental challenge. Biological treatment methods, particularly those employing bioreactors, offer a promising approach due to their lower cost and potential for complete mineralization of organic pollutants compared to physicochemical methods. researchgate.netopenbiotechnologyjournal.com Bioreactors provide a controlled environment that can be optimized for microbial growth and the degradation of specific contaminants. mdpi.com
Bioreactor design and optimization for DO46 treatment focus on creating conditions that enhance the metabolic activity of microorganisms capable of breaking down the complex azo structure of the dye. Azo dyes are often resistant to degradation under aerobic conditions alone, making sequential anaerobic/aerobic or anoxic/aerobic systems particularly relevant for their treatment. openbiotechnologyjournal.comresearchgate.net In anaerobic environments, azoreductase enzymes produced by microorganisms cleave the azo bonds (-N=N-), leading to the formation of potentially toxic aromatic amines. openbiotechnologyjournal.com Subsequent aerobic treatment is crucial for the further degradation and mineralization of these intermediate products. openbiotechnologyjournal.com
Various bioreactor configurations have been explored for dye treatment, including activated sludge systems, moving bed biofilm reactors (MBBR), and constructed wetlands. researchgate.netdeswater.com The choice of bioreactor type, as well as operational parameters such as hydraulic retention time (HRT), temperature, pH, nutrient availability, and the presence of co-substrates, significantly impacts the efficiency of DO46 removal. openbiotechnologyjournal.comfrontiersin.org
Optimization studies aim to identify the most favorable conditions for maximizing decolorization and degradation rates. For instance, research on the biodegradation of other azo dyes like Acid Orange 7 has shown that parameters such as pH and temperature are critical, with optimal conditions often found in a neutral to slightly alkaline pH range (6.0–8.0) and moderate temperatures (around 30-35°C). frontiersin.org The initial concentration of the dye and the concentration of co-substrates like carbon and nitrogen sources also play a vital role in the efficiency of the biological process. researchgate.netfrontiersin.orgscialert.net Organic matter, for example, can serve as a carbon source, stimulating heterotrophic bacteria involved in dye degradation. researchgate.net
The use of immobilized microbial cells within bioreactors can offer advantages such as increased cell density, enhanced stability, and improved tolerance to toxic substrates, potentially leading to higher degradation efficiencies compared to suspended cell systems. openbiotechnologyjournal.com Studies with other azo dyes have demonstrated that immobilization can enhance degradation. ajol.info
While specific detailed data on bioreactor design and optimization solely for Direct Orange 46 is less prevalent in the immediate search results compared to studies on other azo dyes, the principles and findings from the treatment of similar azo dyes provide valuable insights. For example, studies on Reactive Orange 4 have shown that optimizing parameters like dye concentration, glucose, and ammonium (B1175870) nitrate levels can lead to 100% decolorization within a bioreactor setting. scialert.net Constructed wetlands, which can be considered a type of bioreactor system, have also been used for treating wastewater containing Direct Orange 46, among other dyes, demonstrating varying removal efficiencies depending on the specific design and operating conditions. deswater.com
Further research specifically focused on Direct Orange 46 within different bioreactor configurations is needed to fully optimize treatment processes for this particular compound. This would involve detailed studies on microbial consortia composition, the effect of various operational parameters, and the design of bioreactors tailored to the specific characteristics of DO46-containing wastewater.
Table 1: Illustrative Bioreactor Performance Data for Azo Dye Treatment (Based on related studies)
| Bioreactor Type / System | Dye Treated | Key Parameters Varied | Observed Performance (e.g., Decolorization %) | Source Type |
| Sequential Anoxic/Aerobic | Acid Red 88 | - | - | Simulated Wastewater d-nb.info |
| Vertical Subsurface Flow Wetland | Direct Orange 46, AB113, RB198, BR46 | Concentration (low/high) | 68-96% for BR46 and AB113 deswater.com | Wastewater deswater.com |
| Anaerobic/Aerobic Sequential | Direct Red 75 | Carrier (Kaldnes K1, Rice Husks), HRT, Temperature | Up to >90% with Rice Husks | Synthetic Wastewater |
| Bioreactor Trial (Aerobic) | Reactive Orange 4 | pH, Temperature, Dye Concentration, Inoculum %, Glucose, Ammonium Nitrate | 100% within 60 h under optimized conditions scialert.net | Synthetic Dye Medium scialert.net |
| Batch Reactor (Anaerobic-Aerobic) | Reactive Red | Sorbent load, Initial contamination | 91-98% Regeneration, up to 89% Biodegradation mdpi.com | Synthetic Wastewater mdpi.com |
Mechanistic Studies of Direct Orange 46 Dyeing and Interaction with Substrates
Adsorption and Diffusion Mechanisms of Direct Orange 46 onto Textile Fibers
The adsorption of Direct Orange 46 onto textile fibers, particularly cellulosic substrates, is the initial step in the dyeing process. This is followed by the diffusion of the dye molecules from the fiber surface into the internal structure.
Thermodynamics of Direct Orange 46 Dyeing onto Cellulosic Substrates
Thermodynamic studies provide insights into the feasibility and spontaneity of the dyeing process, as well as the energy changes involved. The adsorption of Direct Orange 46 onto materials like tomato stem ash has been found to be an exothermic process, occurring naturally. researchgate.net The negative change in Gibbs Free Energy (∆G) indicates the spontaneous nature of the adsorption. researchgate.net
Research on the adsorption of Direct Orange 46 onto tomato stem ash, used as a bio-based adsorbent, determined optimal conditions for high removal efficiency. At pH 12, an adsorbent concentration of 2.0 g/L, and an initial dye concentration of 200 mg/L, a removal efficiency of 99.44% was achieved with a contact time of 120 minutes. researchgate.net The adsorption capacity under these conditions was found to be 13.76 mg/g. researchgate.net
| Parameter | Optimal Value |
| pH | 12 |
| Adsorbent Concentration | 2.0 g/L |
| Initial Dye Concentration | 200 mg/L |
| Contact Time | 120 minutes |
| Adsorption Capacity (q) | 13.76 mg/g |
| Removal Efficiency | 99.44% |
| Thermodynamic Parameter (∆H) | -3.174 (Exothermic) |
| Thermodynamic Parameter (∆G) | -8.41 (Spontaneous) |
Kinetic Models of Direct Orange 46 Uptake by Textile Materials
Kinetic studies help to understand the rate at which dye uptake occurs and the factors influencing this rate. The adsorption kinetics of Direct Orange 46 onto adsorbents like tomato stem ash have been effectively described by the pseudo-second-order kinetic model. researchgate.netresearchgate.net This model suggests that the rate-limiting step in the adsorption process may be chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. iwaponline.com
Studies on the adsorption of Direct Orange 46 onto tomato stem ash showed that the pseudo-second-order kinetic model provided a good fit to the experimental data, with a high correlation coefficient (R² = 1). researchgate.net This indicates that the adsorption rate is dependent on the concentration of both the dye and the adsorbent sites. researchgate.net
| Kinetic Model | Correlation Coefficient (R²) |
| Pseudo-Second-Order Model | 1 researchgate.net |
The rate of exhaustion of direct dyes on cellulosic fibers can be interpreted as a combination of rapid dye adsorption at the fiber surface followed by slower diffusional transfer into the fiber interior. core.ac.uk
Intermolecular Interactions of Direct Orange 46 within Fiber Matrices
The interaction of Direct Orange 46 molecules with the fiber matrix is crucial for achieving good dye uptake and fastness properties. These interactions are primarily non-covalent and include hydrogen bonding, Van der Waals forces, and electrostatic interactions.
Role of Hydrogen Bonding and Van der Waals Forces in Direct Orange 46-Fiber Systems
Hydrogen bonding and Van der Waals forces play a significant role in the adsorption of direct dyes onto cellulose (B213188) fibers. tiankunchemical.comemerald.com The linear and planar structure of direct dye molecules allows them to align closely with the cellulose polymer chains, maximizing the contact area for these intermolecular forces to act. tiankunchemical.comslideshare.netgoogle.com
Direct dyes are formed by hydrogen bonding and Van der Waals forces between the dye and the cotton fiber. tiankunchemical.com These forces contribute to the adherence of the dye molecules to the cellulose fibers. While Van der Waals forces between direct dye molecules and cellulose are considered comparatively weak, they, along with hydrogen bonding, are the primary mechanisms of attachment for direct dyes to cellulose. emerald.comresearchgate.net
Influence of Fiber Morphology and Crystallinity on Direct Orange 46 Penetration
The morphology and crystallinity of textile fibers influence the penetration and diffusion of dye molecules. Cellulose fibers have a complex structure consisting of both crystalline and amorphous regions. Direct dyes primarily diffuse into the amorphous regions of the fiber, which have a more open structure allowing for the entry of dye molecules. tiankunchemical.com
The accessibility of cellulose to dyes is influenced by its structure. ncsu.edu Factors such as the degree of crystallinity and the arrangement of cellulose chains affect the available sites for dye adsorption and the pathways for diffusion within the fiber matrix.
Electrostatic Interactions in Direct Orange 46 Dyeing Processes
Electrostatic interactions also play a role in the dyeing of fibers with Direct Orange 46, particularly as the dye is anionic due to the presence of sulfonic acid groups. guidechem.comtiankunchemical.com Cellulose fibers in water typically have a slightly negative surface charge (zeta potential), which can lead to electrostatic repulsion between the fiber and the anionic dye molecules. ijera.com
The presence of electrolytes, such as sodium chloride or sodium sulfate, in the dyebath is common in direct dyeing and helps to overcome this electrostatic repulsion. tiankunchemical.comwhiterose.ac.uk The addition of salt reduces the negative charge on the fiber surface and the repulsive forces between the dye anions and the fiber, thereby promoting dye uptake. tiankunchemical.com Increasing salt concentration can reduce charge repulsion and increase the dyeing rate and percentage. tiankunchemical.com
Studies on the adsorption of anionic dyes, including those structurally similar to Direct Orange 46, onto various adsorbents highlight the importance of electrostatic interactions. pan.plrsc.org The pH of the dyeing solution significantly affects the surface charge of both the fiber and the dye molecules, influencing the electrostatic interactions and thus the adsorption efficiency. pan.pl
| Interaction Type | Role in Dyeing |
| Hydrogen Bonding | Contributes to dye-fiber adherence by forming bonds with functional groups. tiankunchemical.com |
| Van der Waals Forces | Provides attractive forces between dye and fiber molecules. tiankunchemical.com |
| Electrostatic Forces | Can cause repulsion between anionic dye and negatively charged fiber; influenced by pH and electrolytes. ijera.compan.pl |
Colorfastness and Photostability Research on Direct Orange 46 Applications
Color fastness refers to a dyed material's resistance to changes in color or color transfer when exposed to various agents like light, washing, or rubbing. slideshare.netslideshare.net Direct dyes are generally known for having relatively poor soaping and light fastness properties compared to other dye classes like reactive dyes, which form covalent bonds with fibers. lookchem.comscribd.com
Evaluation of Wash and Rub Fastness of Direct Orange 46 Dyed Fabrics
Wash fastness refers to the degree to which the color of dyed fabrics changes after washing with a washing solution. emperordye.com It is typically evaluated using a gray scale to compare the color difference between the original and washed samples, with grades ranging from 1 (worst) to 5 (best). emperordye.com Rub fastness refers to the degree of color discoloration of dyed fabrics after rubbing, assessed as either dry rubbing or wet rubbing. emperordye.com It is based on the degree of staining on a white cloth rubbed against the dyed fabric and is also graded on a scale of 1 to 5, with a higher value indicating better fastness. emperordye.commdpi.com
Direct dyes are generally noted for having relatively poor soaping (wash) fastness. lookchem.com However, some sources indicate that Direct Orange 46 exhibits good color fastness. guidechem.com The wash and light fastness properties of direct dyed samples can sometimes decrease after treatment with softeners. researchgate.net Standardized methods like ISO 105-C06 are used to evaluate colorfastness to washing, simulating domestic or commercial laundering conditions. qima.com Rubbing fastness is assessed using standards like ISO 105-X12, which involves rubbing a standard white cloth against the textile sample under controlled dry and wet conditions. mdpi.comqima.com
Based on one source, Direct Orange 46 (listed as C.I. 40215) has a listed Soaping (wash) fastness of 2-3 and Rubbing fastness of 2 (wet and dry implied by standard testing methods). worlddyevariety.com Light fastness is listed as 6-7 on an 8-grade scale, where 8 is the best. emperordye.comworlddyevariety.com
Table 1: Reported Fastness Properties of Direct Orange 46
| Fastness Property | Grade | Standard Scale |
| Light Fastness | 6-7 | 1-8 (8 is best) |
| Soaping (Wash) Fastness | 2-3 | 1-5 (5 is best) |
| Rubbing Fastness | 2 | 1-5 (5 is best) |
Note: Grades are based on the information from one source worlddyevariety.com. Fastness properties can vary depending on the specific application, substrate, and dyeing conditions.
Investigation of the Effect of External Stimuli on Direct Orange 46 Dye Performance
External stimuli such as temperature, pH, light, and the presence of other chemicals can influence the performance of Direct Orange 46 during dyeing and the fastness of the dyed material.
Temperature affects the solubility and diffusion rate of direct dyes, impacting the dyeing efficiency and the depth of color achieved. colorfuldyes.com Higher temperatures can increase the dyeing rate and exhaustion for some direct dyes. colorfuldyes.com
The pH of the dye bath is crucial as it affects the ionization of both the dye molecules and the fiber surface. orientjchem.orgresearchgate.net For direct dyes on cellulose fibers, a neutral or weakly alkaline pH is generally preferred for better dye uptake, as it helps overcome the electrostatic repulsion between the negatively charged dye anions and the fiber surface. lookchem.comorientjchem.org
Light exposure is a primary external stimulus causing photofading and degradation of Direct Orange 46, as discussed in Section 6.3.1. reddit.com The intensity and wavelength of light can influence the rate and mechanism of photofading. uva.nlcardiff.ac.uk
The presence of other chemicals, such as electrolytes (e.g., sodium sulfate), is common in direct dyeing to improve dye exhaustion onto cellulose fibers. ijera.comscielo.org.za Cationic agents used in pretreatment can enhance the sorption of direct dyes on cotton fabric. ijera.comtci-thaijo.org Conversely, the presence of certain substances in wastewater can lead to the decolorization of diazo dyes like Direct Orange 46 through biological processes. gokuleximp.co The effect of softeners on dyed fabrics can sometimes decrease wash and light fastness properties. researchgate.net Metal ions in the dye bath, such as copper and iron ions, can cause slight changes in the color of Direct Orange 46. worlddyevariety.com
Research has also explored the use of ozone to enhance the dyeing efficiency of direct dyes on cotton fabric, suggesting that pre-treating the dye liquor with ozone can improve dye uptake and potentially allow for reduced salt, temperature, and dyeing time while achieving higher color strength (K/S values). tci-thaijo.org
Advanced Analytical Methodologies for Direct Orange 46 in Complex Matrices
Chromatographic Techniques for Direct Orange 46 and its Transformation Products
Chromatographic methods are fundamental for separating complex mixtures, making them indispensable for the analysis of Direct Orange 46 in matrices containing numerous other components. These techniques allow for the isolation of the target compound and its potential transformation products before detection.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., DAD, MS) for Direct Orange 46
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dyes, including direct dyes, in various matrices. nih.govlcms.czresearchgate.netresearchgate.netcu.edu.eg The separation power of HPLC is particularly valuable when dealing with complex samples. The coupling of HPLC with different detection modes enhances its capabilities for the analysis of Direct Orange 46.
Diode Array Detection (DAD) provides spectroscopic information across a range of wavelengths, allowing for the identification and quantification of compounds based on their UV-Vis absorption spectra. HPLC-DAD has been successfully employed for the characterization of various dyestuffs, including synthetic dyes. cu.edu.egmaajournal.comunl.pt While specific studies on Direct Orange 46 using HPLC-DAD were not extensively detailed in the provided results, the technique's application to other direct dyes and synthetic dyes suggests its suitability for Direct Orange 46 analysis, particularly given that azo dyes typically exhibit strong UV-Vis absorption.
Mass Spectrometry (MS) detection coupled with HPLC (HPLC-MS) offers high sensitivity and structural information, making it powerful for identifying and quantifying analytes in complex samples. nih.govresearchgate.netpsu.eduoup.comacs.org LC-MS is a widely used analytical tool for dye analysis. researchgate.net The combination of HPLC with MS detection, particularly tandem MS (MS/MS), provides enhanced selectivity by monitoring specific mass transitions, which is crucial for analyzing complex matrices and identifying compounds at trace levels. lcms.czresearchgate.netpsu.eduoup.comacs.orglcms.cz Although direct studies on Direct Orange 46 with HPLC-MS were not prominently featured, LC-MS/MS methods have been developed for screening and quantitation of various synthetic dyes in textiles and foodstuffs, demonstrating the applicability of this hyphenated technique to dye analysis in complex matrices. lcms.czacs.org One study mentioned HPLC determination of Direct Orange 34 (CAS 12222-37-6) using a C18 column and a mobile phase containing acetonitrile (B52724) and water with a surfactant, detected at 411 nm. najah.edu This provides a direct example of HPLC application to a compound sharing a CAS number with Direct Orange 46.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Direct Orange 46 Degradation Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile or semi-volatile compounds. While Direct Orange 46 itself is a large, non-volatile azo dye and not directly amenable to GC-MS, its degradation products might include smaller, more volatile molecules that can be analyzed by this technique. GC-MS has been used to identify degradation products of other dyes, such as Methyl Orange and Direct Red dyes, during treatment processes. acs.orgresearchgate.net These studies demonstrate the utility of GC-MS in elucidating degradation pathways by identifying intermediate compounds. For instance, GC-MS analysis of Methyl Orange degradation products identified compounds like N,N-dimethylbenzyl-1,4-diamine and 1,4-diaminobenzene. acs.org Pyrolysis-GC-MS is also effective for identifying chemical components and degradation products in complex organic matrices like polymers. plymouth.ac.uk Therefore, GC-MS, potentially coupled with suitable sample preparation techniques like solid-phase microextraction or headspace sampling, could be valuable for identifying and characterizing volatile byproducts formed during the chemical or biological degradation of Direct Orange 46 in environmental or treatment matrices. psu.edumdpi.com
Capillary Electrophoresis (CE) for Direct Orange 46 Separation and Quantification in Aqueous Solutions
Capillary Electrophoresis (CE) is a powerful separation technique that offers high separation efficiency and minimal sample preparation, particularly suitable for the analysis of charged molecules like many synthetic dyes in aqueous solutions. nih.govresearchgate.netpsu.eduresearchgate.netnih.gov Direct dyes, being anionic, are well-suited for separation by capillary zone electrophoresis (CZE), a common CE mode. nih.gov By controlling the pH of the background electrolyte and the electroosmotic flow, effective separation of anionic dyes can be achieved. nih.gov CE has been applied to the analysis of various textile dyes, and its ability to provide high-resolution separation makes it a promising method for the analysis of Direct Orange 46, potentially allowing for the separation of the dye from matrix components and other co-existing dyes. researchgate.netnih.gov A method using CE for the direct measurement of organic acids in orange juice without extensive sample treatment highlights CE's capability for analysis in complex food matrices. psu.edu While specific application to Direct Orange 46 was not detailed, CE's proven effectiveness for separating other direct dyes supports its potential for this compound. researchgate.netnih.gov
Spectrofluorimetric Analysis of Direct Orange 46 and its Fluorescent Metabolites
Spectrofluorimetry is an analytical technique known for its high sensitivity, capable of detecting compounds at very low concentrations if they exhibit fluorescence or can be reacted with a fluorescent probe. nih.gov The applicability of spectrofluorimetry to Direct Orange 46 depends on its intrinsic fluorescence properties or the fluorescence of its metabolites or reaction products. While many azo dyes are not strongly fluorescent due to efficient non-radiative decay pathways, some may exhibit weak fluorescence or produce fluorescent degradation products. Studies have explored spectrofluorimetric methods for the determination of other compounds, including in complex matrices like orange juice, often involving reactions that produce fluorescent species. nih.govacs.org For instance, fluorescent carbon quantum dots derived from orange pomace have been used for the detection of analytes via fluorescence changes. acs.org Excitation-emission spectrofluorimetry (EES) is also used for characterizing organic matter in environmental waters. researchgate.net If Direct Orange 46 or its transformation products are found to be fluorescent, spectrofluorimetry could offer a sensitive method for their detection and quantification, particularly in relatively clean aqueous matrices or after appropriate sample cleanup.
Electrochemical Sensing Platforms for Trace Detection of Direct Orange 46
Electrochemical sensing platforms offer a sensitive and often cost-effective approach for the detection of electroactive compounds. Many organic dyes, including azo dyes, are electroactive due to the presence of reducible or oxidizable functional groups like the azo linkage (-N=N-). mdpi.commdpi.com Electrochemical sensing strategies for synthetic orange dyes have been explored, focusing on their redox behavior at electrode surfaces. mdpi.com Modified electrodes incorporating nanomaterials or polymers can enhance sensitivity and selectivity for dye detection in various samples, including wastewater. mdpi.commdpi.comresearchgate.net Cyclic voltammetry (CV) is a common electrochemical technique used to study the redox properties of dyes and optimize sensing conditions. mdpi.comresearchgate.net While specific electrochemical sensors for Direct Orange 46 were not detailed in the provided results, the principles of electrochemical sensing applied to other orange and azo dyes suggest that this approach could be developed for the trace detection of Direct Orange 46 in aqueous environments or other suitable matrices. mdpi.commdpi.comresearchgate.netect-journal.kz
Hyphenated Techniques for Comprehensive Direct Orange 46 Analysis (e.g., LC-MS/MS)
Hyphenated techniques, which combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of mass spectrometry or other detectors, are essential for comprehensive analysis of complex samples containing Direct Orange 46. LC-MS/MS is a prime example, offering high sensitivity, selectivity, and the ability to provide structural information through fragmentation patterns. lcms.czresearchgate.netpsu.eduoup.comacs.orglcms.cz As discussed in Section 7.1.1, LC-MS/MS methods have been developed for the simultaneous determination of multiple dyes, including orange dyes, in complex matrices like foodstuffs and textiles. lcms.czacs.org These methods often involve optimizing sample preparation (e.g., extraction), chromatographic separation, and MS parameters (e.g., ionization mode, collision energies) to achieve optimal performance. lcms.czoup.comacs.org The use of techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in LC-MS/MS allows for highly specific detection of target analytes even in the presence of numerous interfering substances. researchgate.netoup.comlcms.cz Given the complexity of matrices where Direct Orange 46 might be found (e.g., industrial effluents, dyed materials), hyphenated techniques like LC-MS/MS or potentially GC-MS/MS for volatile degradation products (as discussed in 7.1.2) or even LC-DAD-MS are the most powerful tools for unambiguous identification and accurate quantification. maajournal.comunl.pt
Industrial Process Optimization and Sustainability Aspects of Direct Orange 46 Utilization
Wastewater Treatment Technologies Specific to Direct Orange 46 Effluents
Textile wastewater containing dyes like Direct Orange 46 is a significant source of pollution. pantareiwater.comresearchgate.net Various treatment methods, including physical, chemical, and biological processes, have been explored for dye removal. researchgate.netpantareiwater.commdpi.comresearchgate.netgjesm.netrsc.org The selection of appropriate technology depends on factors such as dye concentration, wastewater composition, and desired effluent quality.
Integrated Physico-Chemical Processes for Direct Orange 46 Removal and Recycling
Integrated physico-chemical processes combine different treatment methods to enhance dye removal efficiency and address the complex nature of textile effluents. Common physico-chemical techniques include coagulation-flocculation, adsorption, oxidation, and electrochemical methods. researchgate.netpantareiwater.commdpi.comgjesm.netrsc.orgmedcraveonline.commdpi.com
Coagulation-flocculation is frequently used to destabilize and aggregate dye molecules, facilitating their removal through sedimentation or filtration. pantareiwater.comrsc.orgmedcraveonline.commdpi.com However, this process can generate significant sludge and may not achieve complete color removal. pantareiwater.com Adsorption is another widely employed method due to its simplicity and effectiveness in removing dyes from wastewater. researchgate.netmdpi.comgjesm.netrsc.orgmdpi.com Various adsorbent materials, including activated carbon and low-cost alternatives like marble waste composites, have been investigated for dye removal. mdpi.comgjesm.netrsc.orgmdpi.com Advanced oxidation processes (AOPs), such as Fenton, photo-Fenton, ozonation, and photocatalysis, utilize reactive species to degrade complex dye molecules into simpler compounds. researchgate.netpantareiwater.commdpi.comgjesm.netrsc.orgopenbiotechnologyjournal.com Electrochemical methods also show promise for dye degradation. researchgate.netmdpi.comgjesm.net
Research has demonstrated the effectiveness of certain materials in removing Direct Orange 46. For example, treated hoshanar marble waste showed a maximum adsorption capacity of 105.31 mg/g for direct violet 51 dye, indicating the potential of similar materials for Direct Orange 46 removal. mdpi.com Another study using waste tomato stem ash as a bio-based adsorbent reported a high removal efficiency of 99.44% for Direct Orange 46 at optimal conditions (pH 12, 2.0 g/L adsorbent, 200 mg/L initial dye concentration, 120 min contact time). researchgate.net
Below is a table summarizing some dye removal efficiencies using different methods, including those potentially applicable to Direct Orange 46 based on dye class or specific studies:
| Dye Type / Specific Dye | Treatment Method | Observed Removal Efficiency | Reference |
| Direct Violet 51 | Adsorption using treated hoshanar marble waste | 105.31 mg/g (adsorption capacity) | mdpi.com |
| Direct Orange 46 | Adsorption using waste tomato stem ash | 99.44% | researchgate.net |
| Direct Red | Coagulation using Moringa stenopetala seed extract | 94.45% (distilled water extract), 96.6% (saline extract) | medcraveonline.com |
| Reactive Red | Coagulation using Moringa stenopetala seed extract | 98.4% (distilled water extract), 97.3% (saline extract) | medcraveonline.com |
| Basic Red 46 | Constructed Wetlands (Lemna minor and/or algae) | Around 89% | researchgate.net |
| Methyl Orange | Integrated Constructed Wetland and Bacterial System | Decolorization confirmed by absorbance shift | researchgate.net |
Membrane Filtration and Separation Techniques for Direct Orange 46 Recovery from Effluents
Membrane filtration techniques, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), are effective methods for separating dyes from wastewater based on size exclusion and charge interactions. researchgate.netpantareiwater.commdpi.comgjesm.netrsc.orgmdpi.comresearchgate.net These techniques can be employed for both dye removal and water recycling.
Membrane processes offer the potential for recovering water and, in some cases, concentrating the dye for potential reuse or further treatment. researchgate.net Nanofiltration and reverse osmosis, in particular, can achieve high dye removal rates and reduce the salt content in the effluent, allowing for water recycling. researchgate.net
Studies have investigated the application of membrane processes for treating textile wastewater containing various dyes. While specific data on Direct Orange 46 recovery using membrane filtration is limited in the provided search results, research on similar direct dyes and textile effluents provides relevant insights. For example, a study on yarn fabric dyeing wastewater evaluated NF and RO membranes. researchgate.net It found that NF membranes (NP010 and NP030) showed low removal efficiencies for COD, color, and conductivity, while RO membranes (BW30 and SW30) achieved high removal performances for COD and color. researchgate.net This suggests that tighter membranes like RO might be necessary for effective removal and potential recovery of Direct Orange 46.
Membrane fouling remains a significant challenge in membrane filtration processes for wastewater treatment, impacting performance and requiring effective cleaning strategies. researchgate.netacs.org
Life Cycle Assessment (LCA) Methodologies Applied to Direct Orange 46 Production and Usage
Life Cycle Assessment (LCA) is a comprehensive tool used to evaluate the potential environmental impacts of a product or process throughout its entire lifecycle, from raw material extraction to end-of-life disposal. gnest.orgresearchgate.netmdpi.comresearchgate.netacs.orgmdpi.comethz.chmdpi.com Applying LCA methodologies to Direct Orange 46 production and usage provides a holistic understanding of its environmental footprint and helps identify areas for improvement and more sustainable practices. gnest.orgresearchgate.netacs.org
LCA studies in the textile dyeing industry identify environmental hotspots, such as energy and water consumption, chemical usage, and wastewater discharge. gnest.orgresearchgate.netmdpi.comresearchgate.netaidic.it By assessing these factors across the life cycle of Direct Orange 46, from the synthesis of intermediates and the dyeing process itself to the treatment of effluent and disposal of dye-containing waste, a comprehensive environmental profile can be established.
Standardized methodologies like ISO 14040 and ISO 14044 provide a framework for conducting LCA studies, including defining the goal and scope, conducting inventory analysis, assessing environmental impacts, and interpreting the results. mdpi.comeuropa.eu Impact assessment methodologies such as ReCiPe and ILCD are commonly used to translate inventory data into environmental impact categories like climate change, water depletion, and human toxicity. gnest.orgresearchgate.netmdpi.comacs.orgmdpi.com
While specific LCA studies focused solely on Direct Orange 46 were not found in the search results, LCA has been applied to textile dyeing processes involving other dye types, including reactive and natural dyes, providing valuable insights into the environmental burdens associated with coloration. gnest.orgresearchgate.netmdpi.comresearchgate.netaidic.it These studies highlight the significant environmental impacts associated with synthetic dyeing compared to natural dyeing, particularly concerning chemical composition and potential toxicity. researchgate.netaidic.it
Future Research Directions and Emerging Trends in Direct Orange 46 Studies
Exploration of Novel Applications for Direct Orange 46 in Advanced Materials (excluding biological/medical)
The inherent chromophoric and structural properties of Direct Orange 46, characteristic of azo dyes, suggest potential utility in various advanced material applications. Future research could investigate how the interaction of Direct Orange 46 with different material matrices can yield novel functional properties.
Direct Orange 46 in Sensor Development
The ability of organic dyes to interact with specific analytes and exhibit changes in their optical or electrochemical properties makes them promising candidates for sensor development mdpi.com. Future research could explore the potential of incorporating Direct Orange 46 into sensor platforms for detecting various substances. The molecule's structure, containing azo groups and sulfonic acid functionalities, could potentially be leveraged for selective binding or interaction with target molecules or ions.
Potential research directions include:
Investigating the electrochemical behavior of Direct Orange 46 on modified electrode surfaces for the detection of environmental pollutants. Studies on other orange dyes have explored electrochemical sensing strategies mdpi.com.
Developing optical sensors where the adsorption or interaction of an analyte with a Direct Orange 46-modified material leads to a detectable change in color, fluorescence, or absorbance. While research on direct dyes as molecular sensors for cellulose (B213188) exists, it has focused on other dyes like Direct Red 28 and Direct Yellow 4 researchgate.net.
Exploring composite materials incorporating Direct Orange 46 for gas sensing applications, potentially utilizing changes in the dye's properties upon exposure to specific gases.
Direct Orange 46 in Optical Materials Research
Organic dyes, including azo compounds, are of interest in optical materials research due to their light absorption and emission properties, as well as their potential for photoinduced changes. The chromophore within Direct Orange 46 could be exploited for applications in this domain.
Potential research directions include:
Investigating the integration of Direct Orange 46 into polymer matrices or thin films for the development of optical filters or switches that respond to specific wavelengths of light.
Exploring the potential for photoinduced isomerization of the azo group in Direct Orange 46 within a material, which could lead to changes in refractive index or other optical properties, relevant for applications like optical data storage or dynamic displays. Research on the direct imprint of optical skyrmions in azopolymers highlights the potential of this class of materials aip.org.
Studying the interaction of Direct Orange 46 with nanomaterials for the creation of novel hybrid optical materials with enhanced or tunable optical properties.
Development of Next-Generation Green Chemistry Approaches for Direct Orange 46 Synthesis and Application
The chemical industry is increasingly focused on developing sustainable practices. For a compound like Direct Orange 46, traditionally synthesized through multi-step chemical processes worlddyevariety.comchemicalbook.com, future research should prioritize the development of greener synthetic routes and more environmentally friendly application methods.
Potential research directions include:
Exploring alternative synthetic pathways for Direct Orange 46 that utilize renewable feedstocks, reduce the number of synthesis steps, or employ less hazardous reagents and solvents. The broader field of green chemistry in textile coloration is actively seeking such alternatives researchgate.netresearchgate.net.
Investigating the use of biocatalysts or enzymes for specific steps in the synthesis of Direct Orange 46 to reduce energy consumption and minimize waste generation.
Developing more efficient dyeing processes that require less water, lower temperatures, or fewer auxiliary chemicals, aligning with the principles of sustainable textile processing researchgate.net.
Researching methods for the effective decolorization and degradation of Direct Orange 46 in wastewater using environmentally benign approaches, such as advanced oxidation processes or biodegradation with specialized microorganisms. Studies on the degradation of other orange dyes using green methods provide a basis for this research dergipark.org.trresearchgate.netplos.orgmdpi.com.
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Direct Orange 46 Research
Artificial intelligence and machine learning are powerful tools that can accelerate chemical research by enabling predictive modeling and automating experimental design arxiv.orgresearchgate.netmdpi.comoup.com. Future research on Direct Orange 46 could benefit significantly from the application of these technologies.
Predictive Modeling of Direct Orange 46 Behavior
AI and ML models can be trained on experimental data to predict the properties or behavior of chemical compounds under various conditions.
Potential research directions include:
Developing ML models to predict the solubility, aggregation behavior, or lightfastness of Direct Orange 46 based on its chemical structure and the properties of the medium.
Utilizing AI to model the interaction of Direct Orange 46 with different fibers or materials, predicting dyeing uptake, color yield, and fastness properties without extensive experimental trials. Predictive modeling has been applied to the behavior of other dyes and chemical processes researchgate.netaip.orgacs.orgresearchgate.net.
Employing ML to predict the degradation pathways and kinetics of Direct Orange 46 under various environmental conditions or treatment processes.
Automated Design of Direct Orange 46 Synthesis Pathways
Potential research directions include:
Using AI algorithms to explore novel synthetic routes for Direct Orange 46 by analyzing vast databases of chemical reactions and identifying potential precursors and reaction conditions. Automated synthesis platforms are being developed and utilized for library synthesis and reaction optimization whiterose.ac.ukrsc.orgchemrxiv.org.
Integrating AI with automated synthesis platforms to optimize reaction parameters (temperature, pressure, catalyst, solvent, etc.) for the synthesis of Direct Orange 46 to maximize yield and purity while minimizing byproducts.
Applying ML to predict the outcome of hypothetical reactions involving Direct Orange 46 or its precursors, guiding experimental efforts towards the most promising synthetic strategies.
By pursuing these future research directions, the scientific community can unlock new applications for Direct Orange 46 in advanced materials, develop more sustainable methods for its production and use, and leverage the power of AI and ML to accelerate discovery and optimization processes.
Multidisciplinary Collaborative Opportunities in Direct Orange 46 Investigations
Investigating Direct Orange 46 effectively presents numerous opportunities for multidisciplinary collaboration. The multifaceted nature of the challenges and potential applications of this compound necessitates expertise from various scientific and engineering domains.
One key area for collaboration is in environmental science and engineering. Researchers studying wastewater treatment can collaborate with chemists and materials scientists to develop and characterize novel adsorbents for Direct Orange 46 removal researchgate.netresearchgate.netpan.pl. This could involve chemists synthesizing new functional materials, materials scientists analyzing their structure and properties, and environmental engineers designing and optimizing adsorption processes for industrial application. Data from adsorption studies, such as removal efficiency under varying conditions of pH, adsorbent concentration, and contact time, provide valuable insights for optimizing these processes researchgate.net.
Collaboration between textile chemists and environmental scientists is also vital to develop more sustainable dyeing processes that minimize dye release into the environment justdial.com. This could involve researching alternative dyeing techniques or developing dyes with improved fixation properties.
Furthermore, exploring the reported potential antimicrobial properties of Direct Orange 46 would require collaboration between chemists, biologists, and materials scientists guidechem.com. Chemists could synthesize modified versions of the dye, biologists could test their antimicrobial efficacy against various microorganisms, and materials scientists could explore incorporating the dye into functional materials.
Analytical chemists and engineers can collaborate on developing advanced sensing technologies for Direct Orange 46 detection in complex matrices like wastewater mdpi.com. This could involve chemists focusing on the interaction between the dye and sensing materials, and engineers designing portable and efficient sensing devices. The integration of artificial intelligence for data analysis in sensing further highlights the need for collaboration with data scientists mdpi.com.
Finally, given that Direct Orange 46 is a commercial product, collaboration between academic researchers and industry partners is crucial for translating research findings into practical applications, such as the scaling up of effective wastewater treatment methods or the development of new dye formulations justdial.comtradeindia.com. This could involve sharing expertise on manufacturing processes, market needs, and regulatory considerations.
Interactive Data Table: Adsorption of Direct Orange 46 using Waste Tomato Stem Ash researchgate.net
| Parameter | Optimal Condition for DO 46 Adsorption | Removal Efficiency | Adsorption Capacity (q) |
| pH | 12 | 99.44% | 13.76 mg/g |
| Adsorbent Concentration | 2.0 g/L | - | - |
| Initial Dye Concentration | 200 mg/L | - | - |
| Contact Time | 120 min | - | - |
Note: The table presents optimal conditions and corresponding results for Direct Orange 46 adsorption as reported in the cited study. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
